N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps:
Formation of the Glycinamide Backbone: This can be achieved by reacting glycine with appropriate amines under controlled conditions.
Introduction of the Butan-2-yl Group: This step involves the alkylation of the glycinamide backbone using butan-2-yl halides.
Attachment of the 4-chlorobenzyl Group: This can be done through a nucleophilic substitution reaction.
Addition of the Phenylsulfonyl Group: This step involves sulfonylation using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butan-2-yl group.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the butan-2-yl group.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives of the chlorobenzyl group.
Scientific Research Applications
N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide may have several applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide would depend on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: Could involve inhibition or activation of biochemical pathways, modulation of signal transduction, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)alaninamide
- N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)valinamide
Uniqueness
N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide may exhibit unique properties such as higher stability, specific biological activity, or improved solubility compared to its analogs.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-butan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-3-15(2)21-19(23)14-22(13-16-9-11-17(20)12-10-16)26(24,25)18-7-5-4-6-8-18/h4-12,15H,3,13-14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIALMTWCMCYAHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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